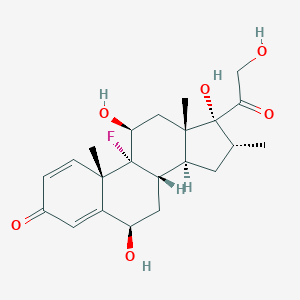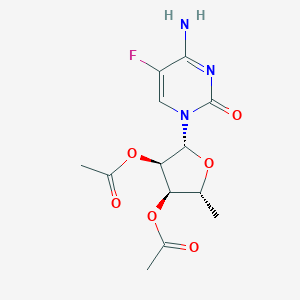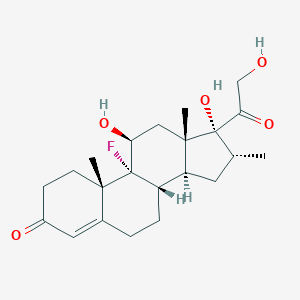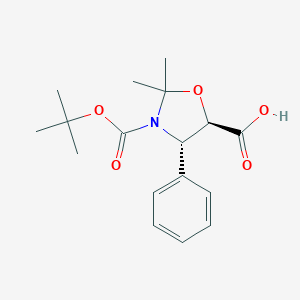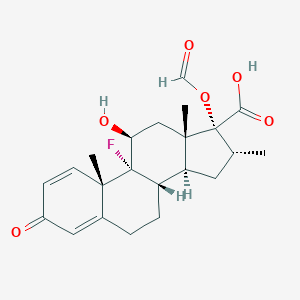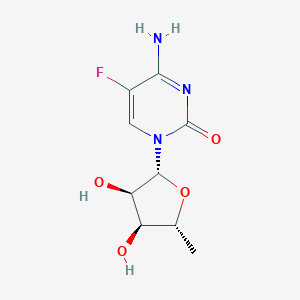
5'-Deoxy-5-fluorocytidine
Overview
Description
5’-deoxy-5-Fluorocytidine is a synthetic nucleoside analog that plays a crucial role in the field of medicinal chemistry. It is an intermediate metabolite of capecitabine, a prodrug used in cancer treatment. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in cancer research and therapy .
Mechanism of Action
Target of Action
5’-Deoxy-5-fluorocytidine (5’-dFCR) is a cytidine analog . Its primary targets are enzymes involved in DNA synthesis and repair, including carboxylesterase, cytidine deaminase (CDA), and thymidine phosphorylase . These enzymes play a crucial role in the conversion of 5’-dFCR to its active form, 5-fluorouracil (5-FU) .
Mode of Action
5’-dFCR is a prodrug of 5-FU . It is converted by carboxylesterase to 5’-dFCR in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-FU in tumors . The cytotoxicity of this intermediate occurs only after conversion to 5-FU .
Biochemical Pathways
The biochemical pathway of 5’-dFCR involves a three-step enzymatic cascade. First, carboxylesterase converts 5’-dFCR to 5’-deoxy-5-fluorocytidine in the liver. Next, cytidine deaminase converts it to 5’-deoxy-5-fluorouridine in the liver and tumor tissues. Finally, thymidine phosphorylase converts it to 5-FU in tumors . This pathway allows for the selective generation of 5-FU in tumor tissues, enhancing the drug’s efficacy while minimizing systemic toxicity .
Pharmacokinetics
The pharmacokinetics of 5’-dFCR is closely tied to its conversion to 5-FU. After oral administration, 5’-dFCR is rapidly and completely absorbed . It is then metabolized to 5’-deoxy-5-fluorocytidine, 5’-deoxy-5-fluorouridine, and 5-FU via the enzymatic cascade mentioned above . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5’-dFCR and its metabolites have been well described by two-compartment models .
Result of Action
The ultimate result of 5’-dFCR’s action is the inhibition of DNA synthesis, leading to cell death . This is achieved through the action of its active metabolite, 5-FU, which incorporates into DNA and RNA, disrupting their normal function and leading to cell death .
Action Environment
The action of 5’-dFCR can be influenced by various environmental factors. For instance, the presence of specific enzymes in the liver and tumor tissues is crucial for the conversion of 5’-dFCR to 5-FU . Additionally, factors such as the patient’s genetic makeup can influence the drug’s metabolism and efficacy .
Biochemical Analysis
Biochemical Properties
5’-Deoxy-5-fluorocytidine interacts with key enzymes such as carboxylesterase, cytidine deaminase, and thymidine phosphorylase . These enzymes convert 5’-Deoxy-5-fluorocytidine into 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, into 5-fluorouracil .
Cellular Effects
5’-Deoxy-5-fluorocytidine has shown efficacy against pancreatic cancer lines (PDAC) in vitro . The cytotoxicity of this compound occurs only after its conversion to 5-fluorouracil .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil. This conversion is facilitated by the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase . The synthesized compounds have the ability to bind via hydrogen bonding between a specific acetate group of the sugar moiety and Ser228, which belongs to the catalytic triad that causes hydrolysis .
Metabolic Pathways
5’-Deoxy-5-fluorocytidine is involved in the pyrimidine salvage pathway . It is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5’-deoxy-5-Fluorocytidine involves several steps. One common method includes the use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst. The process begins with the silanization of 5-fluorocytosine, followed by the addition of 5-deoxy-triacetyl ribose. The reaction is carried out in anhydrous 1,2-ethylene dichloride at low temperatures, typically around 0°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and quality. The use of trifluoromethanesulfonic acid trimethylsilyl ester as a catalyst is particularly advantageous due to its efficiency and simplicity. The final product is obtained through crystallization and purification steps, ensuring a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
5’-deoxy-5-Fluorocytidine undergoes various chemical reactions, including:
Oxidation: Conversion to 5’-deoxy-5-fluorouridine by cytidine deaminase.
Reduction: Not commonly observed for this compound.
Substitution: Formation of conjugates with hydroxycinnamic acids.
Common Reagents and Conditions
Oxidation: Cytidine deaminase is the primary enzyme involved in the oxidation process.
Substitution: Hydroxycinnamic acids are used to form conjugates under specific conditions.
Major Products
5’-deoxy-5-fluorouridine: Formed through the action of cytidine deaminase.
Conjugates with hydroxycinnamic acids: These conjugates have shown potential anti-cancer activity.
Scientific Research Applications
5’-deoxy-5-Fluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cellular processes.
Medicine: Primarily used in cancer research and therapy, particularly in the treatment of solid tumors.
Industry: Employed in the production of capecitabine and other related compounds.
Comparison with Similar Compounds
5’-deoxy-5-Fluorocytidine is unique due to its specific enzymatic conversion pathway and its role as an intermediate metabolite of capecitabine. Similar compounds include:
5-fluorouracil: Directly inhibits DNA synthesis but has different pharmacokinetics.
5’-deoxy-5-fluorouridine: Another intermediate in the conversion pathway of capecitabine.
2’-deoxy-5-fluorocytidine: A pyrimidine analog with similar anti-tumor activities.
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic profiles.
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66335-38-4 | |
| Record name | 5′-Deoxy-5-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Deoxy-5-fluorocytidine contribute to the anti-cancer activity of capecitabine?
A1: 5'-DFCR is a key intermediate in the metabolic activation of capecitabine to 5-fluorouracil (5-FU) [, , , ]. Capecitabine undergoes a three-step enzymatic conversion, first to 5'-DFCR by carboxylesterase primarily in the liver []. 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in various tissues, including tumors []. Finally, 5'-DFUR is converted to the active drug 5-FU by thymidine phosphorylase (dThdPase), an enzyme preferentially located in tumor tissues [, , ].
Q2: Why is the tumor-selective activation of capecitabine important?
A2: The higher concentration of dThdPase in tumor tissues compared to healthy tissues allows for a localized conversion of 5'-DFUR to 5-FU. This targeted approach aims to increase efficacy while minimizing systemic exposure to 5-FU, potentially reducing side effects [, , ].
Q3: How does 5-FU, the final metabolite of capecitabine, exert its anti-cancer effects?
A3: 5-FU inhibits DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication and repair []. This inhibition disrupts DNA synthesis and ultimately leads to tumor cell death.
Q4: Are there any factors that can influence the efficacy of capecitabine?
A4: Yes, the efficacy of capecitabine is influenced by the levels of enzymes involved in its metabolism. Studies have shown a positive correlation between capecitabine efficacy and the ratio of dThdPase to dihydropyrimidine dehydrogenase (DPD) activities in tumors [, ]. High dThdPase levels promote 5-FU generation, while low DPD levels reduce 5-FU degradation, both contributing to increased efficacy.
Q5: Are there any strategies to enhance the efficacy of capecitabine?
A5: Research suggests that combining capecitabine with agents that upregulate dThdPase, such as taxanes, Taxotere, and X-ray irradiation, can enhance its efficacy [, ]. These agents stimulate dThdPase expression in tumors, leading to increased conversion of 5'-DFUR to 5-FU and enhanced anti-cancer effects.
Q6: What is the pharmacokinetic profile of this compound?
A6: 5'-DFCR exhibits rapid absorption and a short half-life in both monkeys and mice. In monkeys, the half-life is less than 1 hour, while in mice, it ranges from 1 to 4 hours []. The pharmacokinetic profile aligns with the observed activities of enzymes involved in capecitabine metabolism in each species.
Q7: How does food intake affect the pharmacokinetics of capecitabine and its metabolites?
A7: Food intake significantly affects the pharmacokinetics of capecitabine and its metabolites. Studies show that food intake reduces the maximum plasma concentration (Cmax) and area under the curve (AUC) of capecitabine and its metabolites []. This effect is most pronounced for capecitabine and gradually decreases with subsequent metabolites. Despite these changes, the elimination half-life remains unaffected.
Q8: What is known about the toxicity profile of this compound?
A8: While 5'-DFCR itself is an intermediate metabolite, information about its specific toxicity is limited. Most research focuses on the toxicity profile of capecitabine and its final active metabolite, 5-FU.
Q9: Are there any animal models suitable for assessing the safety of capecitabine?
A9: Monkeys are considered suitable animal models for assessing the safety of capecitabine, as their metabolic enzymes involved in capecitabine activation closely resemble those in humans []. In contrast, rodents exhibit different distribution patterns of these enzymes, potentially influencing the translatability of toxicity findings.
Q10: What analytical methods are used to study capecitabine and its metabolites?
A10: Various analytical techniques are employed to characterize and quantify capecitabine and its metabolites. High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry (MS) [, , ], is widely used to measure drug concentrations in biological samples.
Q11: Are there any techniques to monitor capecitabine metabolism in real-time?
A11: Yes, 19F magnetic resonance spectroscopy (19F MRS) allows for non-invasive, real-time monitoring of capecitabine and its metabolites in the liver []. This technique holds promise for predicting efficacy and toxicity by providing insights into the metabolic conversion of capecitabine in patients.
Q12: What are potential future directions for research on this compound?
A12: Future research could explore targeted drug delivery systems [, ] to further enhance the tumor selectivity and reduce the systemic toxicity of capecitabine. Additionally, investigating the role of specific transporters in the cellular uptake and efflux of 5'-DFCR could provide valuable insights into its pharmacokinetic behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


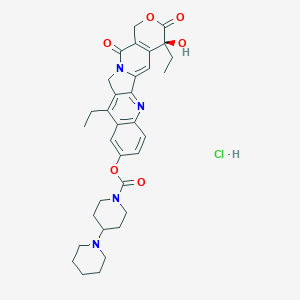
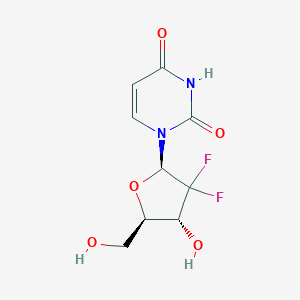
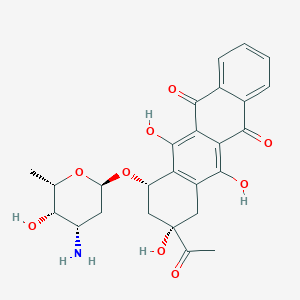
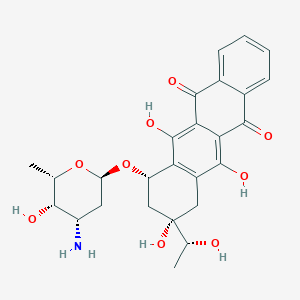
![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
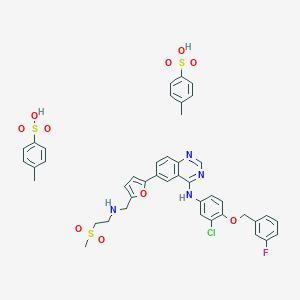

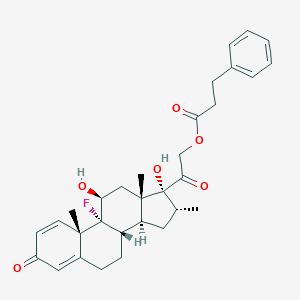
![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
